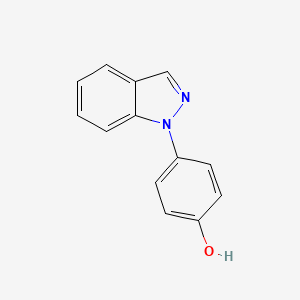

4-(1H-indazol-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-indazol-1-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPHYKAOPBRCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 1h Indazol 1 Yl Phenol and Its Analogues

Precursor Synthesis and Derivatization Strategies for the Indazole Moiety

The construction of the indazole core can be achieved through various synthetic pathways, primarily involving catalyzed coupling reactions and cyclocondensation approaches.

Catalyzed Coupling Reactions for Indazole Ring Formation (e.g., Ullmann-type reactions)

Ullmann-type coupling reactions are a prominent method for forming the indazole ring. These reactions typically involve the intramolecular cyclization of appropriately substituted precursors. For instance, a concise route to a fluorinated indazole has been developed utilizing a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone intermediate. researchgate.netacs.orgnih.gov This method offers an alternative to other transition metal-catalyzed approaches, such as those using palladium or rhodium, with the advantage of employing a less expensive and relatively non-toxic copper catalyst. acs.org The process can be optimized through techniques like design of experiments to balance raw material usage and reaction outcomes. acs.org

The synthesis of 1-aryl-1H-indazoles can also be achieved via a ligand-free copper-catalyzed intramolecular amination reaction of o-halogenated aryl aldehydes or ketones with aryl hydrazines. researchgate.net This protocol demonstrates good yields across a range of substrates. researchgate.net Similarly, a copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles, utilizing more readily available and less expensive starting materials compared to their brominated counterparts. beilstein-journals.org

Furthermore, a scalable, three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole has been reported, which culminates in an intramolecular Ullmann reaction. thieme-connect.comthieme-connect.com This method starts from an inexpensive trisubstituted benzene (B151609) derivative and proceeds through an ortho-directed lithiation and hydrazone formation. thieme-connect.comthieme-connect.com

Cyclocondensation and Intramolecular Cyclization Approaches to the Indazole Nucleus

Cyclocondensation reactions provide another versatile route to the indazole nucleus. A one-pot synthesis of 2H-indazoles has been developed through the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using tri-n-butylphosphine. acs.orgorganic-chemistry.org This method is operationally simple and proceeds under mild conditions, accommodating a variety of electronically diverse substrates. acs.orgorganic-chemistry.org

Intramolecular cyclization of picrylhydrazone into an indazole derivative has also been systematically studied, with optimized conditions and mechanistic investigations reported. rsc.org Additionally, the synthesis of substituted indazoles via the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) has been explored. researchgate.net

The synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives has been achieved through the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.netnih.gov This method allows for the creation of highly diverse derivatives through subsequent functionalization. researchgate.netnih.gov

Regioselective Functionalization of the Indazole System

Once the indazole core is formed, its regioselective functionalization is crucial for developing analogues with specific properties. This includes N-alkylation, N-arylation, and C-functionalization.

N-Alkylation and N-Arylation Strategies for Substituted Indazoles

The N-alkylation of indazoles can lead to a mixture of N1 and N2 regioisomers. dergipark.org.tr The ratio of these isomers can be influenced by the reaction conditions, including the base and solvent used. dergipark.org.trnih.gov For instance, alkylation of indazoles with alkyl halides in the presence of anhydrous K2CO3 in DMF can result in nearly equal amounts of N1 and N2 isomers. dergipark.org.tr However, regioselective N1-alkylation can be achieved through thermodynamic control, for example, by using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govrsc.org Conversely, Mitsunobu conditions often show a preference for the N2 regioisomer. nih.gov A general and selective procedure for the N2-alkylation of 1H-indazoles and 1H-azaindazoles has been developed using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. thieme-connect.com Quantum mechanical analyses have been employed to understand the high selectivity for N2 alkylation in certain reactions. wuxibiology.com

N-arylation of indazoles is commonly achieved through copper-catalyzed cross-coupling reactions. A ligand-free, copper-catalyzed strategy for the N-arylation of indazole with aryl bromides has been reported, demonstrating good to excellent yields with a variety of substituted aryl bromides. tandfonline.com Copper-catalyzed N-arylation using highly functionalized trivalent organobismuth reagents is also an effective method. rsc.org

| Reaction Type | Reagents and Conditions | Product | Selectivity | Reference |

| N-Alkylation | Alkyl halides, K2CO3, DMF | N1 and N2 alkylated indazoles | ~1:1 mixture | dergipark.org.tr |

| N1-Alkylation | Alkyl bromide, NaH, THF | N1-alkylated indazoles | High N1 selectivity | nih.gov |

| N2-Alkylation | Alkyl 2,2,2-trichloroacetimidates, TfOH or Cu(OTf)2 | N2-alkylated indazoles | High N2 selectivity | thieme-connect.com |

| N-Arylation | Aryl bromides, CuI, K3PO4, DMF (ligand-free) | N-arylated indazoles | Good to excellent yields | tandfonline.com |

| N-Arylation | Arylbismuth reagents, Cu(OAc)2 | N-arylated indazoles | Tolerates diverse functional groups | rsc.org |

C-Functionalization Methods at the Phenolic Ring

Functionalization of the phenolic ring of 4-(1H-indazol-1-yl)phenol and its analogues allows for further structural diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been developed, followed by a successful palladium-mediated Suzuki–Miyaura reaction with various aryl and heteroaryl boronic acids. nih.gov This approach provides access to a series of new C7-arylated 4-substituted 1H-indazoles in moderate to good yields. nih.gov

Synthesis of Structurally Diverse Analogues and Derivatives of this compound

Systematic Introduction of Substituents for Structure-Activity Relationship (SAR) Studies

The systematic introduction of various substituents onto the this compound core is a cornerstone of SAR studies, aiming to elucidate the structural requirements for a desired biological activity. These studies often involve the synthesis of a library of analogs with modifications at different positions of the indazole ring and the phenol (B47542) moiety.

A common strategy involves the palladium-catalyzed N-arylation of a substituted indazole with a protected 4-halophenol, such as 4-fluorophenol (B42351) or 4-bromophenol, followed by deprotection. The substituents on the indazole ring can be introduced either before or after the N-arylation step. For instance, various substituted 3-aminoindazoles can be prepared from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org These can then be coupled with a suitable phenol precursor.

Alternatively, SAR can be explored by modifying a pre-formed this compound. For example, the phenolic hydroxyl group can be alkylated or acylated to probe the importance of this functional group. The indazole ring itself can also be functionalized post-synthesis, for instance, through electrophilic substitution reactions, although regioselectivity can be a challenge.

A series of novel 1H-indazole derivatives were synthesized and evaluated for their inhibitory activity against pan-Pim kinases. Systematic optimization of both the piperidine (B6355638) and 2,6-difluorophenyl moieties of a 3-(pyrazin-2-yl)-1H-indazole lead compound resulted in the identification of potent inhibitors. nih.gov This highlights the importance of exploring diverse substitution patterns to enhance biological activity.

The following table summarizes a selection of substituted indazole derivatives and their reported biological activities, illustrating the insights gained from SAR studies.

| Compound | Substituent(s) | Biological Activity/Target | Key SAR Finding |

| 1-(4-hydroxyphenyl)-1H-indazole | - | Base scaffold | The 1H-indazole serves as a privileged scaffold. |

| 3-Aryl-1H-indazoles | Aryl group at C3 | Anticancer, Antibacterial | The nature and substitution of the C3-aryl group significantly influence cytotoxicity and antibacterial potency. researchgate.net |

| 1-Aryl-1H-indazoles | Aryl group at N1 | Antitumor | The N1-aryl substituent is crucial for activity. |

| 3-Substituted 1H-indazoles | Carbohydrazide (B1668358) at C3 | IDO1 enzyme inhibition | The 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position are crucial for inhibitory activity. nih.gov |

| Pyridone-substituted indazoles | Methyl groups at pyridone ring | EZH1/EZH2 inhibition | Two methyl groups at the 4 and 6 positions of the pyridone ring are important for inhibiting both enzymes. nih.gov |

Synthesis of Bioisosteric Replacements of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in many biologically active molecules is susceptible to rapid metabolism, particularly glucuronidation, which can lead to poor pharmacokinetic profiles and reduced oral bioavailability. nih.govresearchgate.netresearchgate.net To address this liability, the phenolic hydroxyl group of this compound can be replaced with a bioisostere—a functional group that mimics the properties of the hydroxyl group but is metabolically more stable.

The indazole moiety itself can be considered a bioisostere of a phenol. nih.govresearchgate.net This is particularly relevant in the context of designing analogs of phenolic drugs where the indazole NH can act as a hydrogen bond donor, similar to the phenolic OH. This strategy has been successfully applied in the development of GluN2B-selective NMDA receptor antagonists, where replacing the phenol with an indazole retained high affinity and activity while preventing glucuronidation. nih.govresearchgate.net

Other common bioisosteric replacements for a phenolic hydroxyl group include:

Benzimidazolones

Benzoxazolones

Indoles

Quinolinones

Pyridones researchgate.net

The synthesis of these bioisosteric replacements typically involves coupling the appropriate heterocyclic precursor with the indazole moiety. For example, instead of coupling the indazole with a 4-halophenol, one could use a halogenated benzimidazolone or indole (B1671886) derivative in a palladium-catalyzed cross-coupling reaction.

The following table presents various bioisosteric replacements for the phenolic hydroxyl group and the rationale for their use.

| Bioisosteric Replacement | Rationale |

| Indazole | Acts as a hydrogen bond donor, mimics the phenol, and is not susceptible to glucuronidation. nih.govresearchgate.net |

| Benzimidazolone | Provides a hydrogen bond donor and acceptor, potentially improving target engagement and metabolic stability. acs.org |

| Indole | The indole NH can act as a hydrogen bond donor, offering a similar interaction profile to the phenolic OH. acs.org |

| Tetrazole | Can act as a proton donor and is metabolically stable. |

| Hydroxamic acid | Can chelate metal ions and form hydrogen bonds, but may have its own metabolic liabilities. |

Advanced Synthetic Methodologies and Process Optimization for Academic Scale Production

The efficient synthesis of this compound and its analogs on an academic scale requires robust and scalable methodologies. Traditional methods like the Ullmann condensation have been employed for the N-arylation of indazoles, but these often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org

More modern and efficient methods, such as the Buchwald-Hartwig amination, have become the preferred choice for constructing the C-N bond between the indazole and the phenyl ring. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann reaction. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination and several generations of ligands have been developed to improve its efficiency and scope. wikipedia.org

For academic scale production, one-pot and flow chemistry approaches offer significant advantages in terms of efficiency, safety, and scalability. researchgate.net A one-pot procedure that combines multiple synthetic steps without isolating intermediates can save time, reagents, and reduce waste. For instance, a sequential Suzuki coupling followed by a Buchwald-Hartwig amination in a single reaction vessel has been developed for the synthesis of C,N-diarylated heterocycles. nih.gov

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. A one-step synthesis of substituted indazoles using a flow reactor has been reported, demonstrating the potential of this technology for the efficient production of indazole-based compounds. researchgate.net

The following table compares different synthetic methodologies for the preparation of this compound and its analogs, highlighting their advantages and disadvantages for academic scale production.

| Synthetic Methodology | Description | Advantages for Academic Scale Production | Disadvantages |

| Ullmann Condensation | Copper-catalyzed N-arylation of indazole with a 4-halophenol. wikipedia.orgorganic-chemistry.org | Inexpensive copper catalyst. | Harsh reaction conditions (high temperature), often requires stoichiometric copper, limited substrate scope. |

| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation of indazole with a 4-halophenol. wikipedia.orgorganic-chemistry.org | Mild reaction conditions, broad substrate scope, high functional group tolerance, catalytic amount of palladium. | Cost of palladium and ligands, sensitivity to air and moisture for some catalyst systems. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolation of intermediates. nih.gov | Increased efficiency, reduced waste, time and cost savings. | Requires compatible reaction conditions for all steps, can be challenging to optimize. |

| Flow Chemistry | Reagents are continuously pumped through a reactor for the chemical transformation. researchgate.net | Precise control over reaction parameters, enhanced safety, improved scalability and reproducibility. | Requires specialized equipment, initial setup cost can be high. |

Advanced Structural Characterization and Spectroscopic Analysis of 4 1h Indazol 1 Yl Phenol

Crystallographic Analysis of 4-(1H-indazol-1-yl)phenol and its Derivatives

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the interactions that govern its solid-state structure.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is a powerful technique for determining the precise molecular structure of crystalline compounds. For indazole derivatives, this method has provided invaluable insights into their solid-state conformations.

Studies on derivatives such as (1H-indazol-1-yl)methanol and its nitro-substituted analogues have revealed detailed structural information. For instance, the X-ray structures of (1H-indazol-1-yl)methanol (2a), (4-nitro-1H-indazol-1-yl)methanol (2b), (5-nitro-1H-indazol-1-yl)methanol (2c), and (6-nitro-1H-indazol-1-yl)methanol (2d) have been successfully determined. acs.org In these structures, the nitro groups are nearly coplanar with the benzene (B151609) ring. acs.org The torsion angles of the 1-methanol substituent (N2–N1–C–O) are reported as 75.4° for 2a, and an average of 85.7° for the nitro derivatives, indicating conformational differences upon substitution. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. In the crystal structures of (1H-indazol-1-yl)methanol derivatives, dimers are formed through intermolecular O–H···N hydrogen bonds. acs.orgnih.gov The O–H···N2 angles in these dimers vary, with a mean value of 163.1°. acs.orgnih.gov This preference for intermolecular dimerization over intramolecular hydrogen bonding is attributed to more favorable angular strains in the dimer configuration. acs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystals. For (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, this analysis highlights the predominance of C—H···O interactions, along with significant contributions from H···H (36.8%) and C···H/H···C (26.5%) contacts. nih.gov These weak interactions collectively play a significant role in the crystal packing. nih.gov

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in both solution and solid states.

Multinuclear NMR Investigations (¹H, ¹³C, ¹⁵N) for Solution-State Structural Elucidation

Multinuclear NMR studies provide a wealth of information about the chemical environment of individual atoms within a molecule. For this compound and its analogues, ¹H, ¹³C, and ¹⁵N NMR data are crucial for structural confirmation and analysis.

The ¹H NMR spectrum of 3-(1H-indazol-1-yl)phenol in DMSO-d6 shows characteristic signals for the aromatic protons and the phenolic hydroxyl group. aip.org For instance, a broad singlet for the OH proton is observed at 9.67 ppm, and the indazole C3-H proton appears as a singlet at 8.17 ppm. aip.org

¹³C NMR spectroscopy provides information on the carbon framework. In the case of 3-(1H-indazol-1-yl)phenol, the carbon signals are assigned based on their chemical shifts, which are influenced by the electronic environment. aip.org Theoretical calculations, such as those using the GIAO/B3LYP/6-311++G(d,p) level of theory, are often employed to support the assignment of experimental NMR spectra. acs.orgnih.gov

¹⁵N NMR is particularly useful for studying nitrogen-containing heterocycles like indazoles. The chemical shifts of the nitrogen atoms can help distinguish between different isomers and tautomers. acs.orgresearchgate.net

Table 1: ¹H NMR Data for Selected Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-(1H-indazol-1-yl)phenol aip.org | DMSO-d6 | 9.67 (bs, 1H, OH), 8.17 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 7.2 Hz, 1H), 7.31 (d, J = 7.6 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.08 (t, J = 7.6 Hz, 1H), 7.00‒7.03 (m, 2H), 6.63 (dd, J = 8.4, 2.0 Hz, 1H) |

| 4-(1H-indazol-3-yl)phenol mdpi.com | CDCl₃ | 13.12 (s, 1H, PhOH), 9.62 (s, 1H, NH), 8.01 (d, 1H, J = 8.4 Hz), 7.82 (d, J = 7.5 Hz, 2H), 7.49 (d, J = 10.2, 1H), 7.39 (d, J = 10.4, 1H), 7.22 (d, J = 8.0 Hz, 1H), 6.96 (m, 2H) |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov | CDCl₃ | 8.31 (d, J = 8.1 Hz, 1H), 7.70-7.63 (m, 2H), 7.51 (t, J = 7.7 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 7.09 (d, J = 8.9 Hz, 2H), 4.08 (s, 3H), 3.91 (s, 3H) |

Table 2: ¹³C NMR Data for Selected Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-(1H-indazol-1-yl)phenol aip.org | DMSO-d6 | 158.35, 140.72, 138.02, 135.48, 130.41, 127.42, 125.05, 121.61, 121.48, 113.63, 112.45, 110.54, 109.08 |

| 4-(1H-indazol-3-yl)phenol mdpi.com | CDCl₃ | 158.4, 151.4, 148.6, 138.8, 132.5, 134.8, 128.7, 125.9, 122.1, 113.5, 104.1 |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov | CDCl₃ | 162.7, 159.7, 140.1, 136.2, 131.7, 129.3, 126.7, 125.7, 124.0, 122.3, 114.8, 113.2, 55.7, 52.3 |

Solid-State NMR Characterization for Conformational Insights

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in their solid form. For indazole derivatives, ssNMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, has been used to complement data from X-ray crystallography. acs.orgnih.gov By comparing solid-state NMR data with solution-state data, it is possible to identify differences in conformation and intermolecular interactions between the two phases. acs.org

The solid-state ¹³C and ¹⁵N NMR spectra of (1H-indazol-1-yl)methanol derivatives have been recorded and used to assign the corresponding solution NMR spectra, providing a solid ground for structural analysis. acs.orgnih.gov

Table 3: Solid-State ¹³C and ¹⁵N NMR Data for (1H-Indazol-1-yl)Methanol Derivatives (CPMAS) nih.gov

| Compound | ¹³C Chemical Shifts (δ, ppm) | ¹⁵N Chemical Shifts (δ, ppm) |

| (1H-indazol-1-yl)methanol (2a) | 139.7, 132.8, 127.2, 125.0, 120.9, 120.3, 109.8, 69.8 | 215.3 (N1), 143.2 (N2) |

| (4-nitro-1H-indazol-1-yl)methanol (2b) | 142.1, 140.9, 134.0, 128.2, 118.8, 114.8, 107.5, 70.3 | 218.4 (N1), 145.1 (N2) |

| (5-nitro-1H-indazol-1-yl)methanol (2c) | 146.5, 140.0, 131.7, 126.9, 121.7, 116.8, 109.8, 70.0 | 216.9 (N1), 144.1 (N2) |

| (6-nitro-1H-indazol-1-yl)methanol (2d) | 144.7, 142.3, 133.7, 122.1, 119.9, 116.2, 106.6, 70.1 | 217.5 (N1), 144.6 (N2) |

Analysis of Tautomeric Forms and Isomeric Stability

Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer and is therefore the predominant form. nih.govsci-hub.se Theoretical calculations, such as MP2/6-31G**, indicate that the 1H-tautomer of indazole is about 15 kJ·mol⁻¹ more stable than the 2H-tautomer. nih.govresearchgate.net This stability difference is also observed in solution. nih.gov

The position of substituents on the indazole ring can influence the tautomeric equilibrium. However, for most derivatives, including those of this compound, the 1H-tautomer is expected to be the major species. Spectroscopic techniques like NMR are instrumental in identifying the predominant tautomeric form in different environments. austinpublishinggroup.com The significant difference in the electronic spectra and dipole moments between 1-substituted and 2-substituted indazoles further aids in their distinction. thieme-connect.de

Vibrational Spectroscopy: Infrared and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

The spectrum is characterized by a broad absorption band in the high-frequency region, indicative of the O-H stretching vibration of the phenolic group. The aromatic C-H stretching vibrations appear as sharp peaks around 3000-3100 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is particularly informative, containing stretching vibrations of the aromatic C=C bonds and the C=N bond of the indazole ring. The N-N stretching vibration of the indazole moiety and the C-O stretching of the phenol (B47542) group are also identifiable in the fingerprint region. mdpi.com

Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400 | Broad | O-H stretch | Phenol |

| ~3100-3000 | Medium-Sharp | C-H stretch | Aromatic (Indazole, Phenol) |

| ~1620 | Medium-Strong | C=C stretch | Aromatic Rings |

| ~1590 | Medium-Strong | C=C stretch | Aromatic Rings |

| ~1510 | Strong | C=N stretch | Indazole Ring |

| ~1450 | Medium | C-H in-plane bend | Aromatic Rings |

| ~1240 | Strong | C-O stretch | Phenol |

| ~1220 | Medium | N-N stretch | Indazole Ring |

| ~830 | Strong | C-H out-of-plane bend | para-substituted Phenol |

Note: The data presented is a prediction based on characteristic functional group frequencies and data from isomeric compounds. mdpi.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. An experimental Raman spectrum for this compound is not available in the reviewed literature. However, a theoretical spectrum can be predicted based on the analysis of its constituent parts: the 1H-indazole core and the para-substituted phenol ring.

The Raman spectrum is expected to be dominated by strong bands from the aromatic ring stretching modes. The symmetric "ring breathing" vibration of the para-substituted phenol ring typically gives a strong signal. The indazole ring itself has characteristic vibrations, and studies on 1H-indazole show that it exhibits benzenoid, rather than quinonoid, properties, which influences its Raman signature. thieme-connect.denih.gov The C-H stretching vibrations will also be present but are generally weaker in Raman than in IR.

Interactive Data Table: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3070 | Medium | C-H stretch | Aromatic (Indazole, Phenol) |

| ~1615 | Very Strong | C=C stretch (ring quadrant stretch) | Aromatic Rings |

| ~1595 | Strong | C=C stretch | Aromatic Rings |

| ~1380 | Medium | Indazole ring stretch | Indazole |

| ~1250 | Strong | C-H in-plane bend / C-O stretch | Phenol |

| ~1000 | Strong | Symmetric ring breathing | para-substituted Phenol |

| ~835 | Medium | Ring breathing / C-H out-of-plane | Indazole/Phenol |

Note: This table represents predicted Raman shifts based on the analysis of structurally related compounds like 1H-indazole and substituted phenols. nih.govspectroscopyonline.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous confirmation of the molecular formula, a critical step in the characterization of a compound. scispace.com

For this compound, the molecular formula is C₁₃H₁₀N₂O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass can then be compared to the experimental value obtained from an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). tandfonline.com

The expected observation would be the protonated molecule, [M+H]⁺. The close agreement between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other formulas that might have the same nominal mass.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M] | C₁₃H₁₀N₂O | 210.07931 |

| [M+H]⁺ | C₁₃H₁₁N₂O⁺ | 211.08659 |

Note: The calculated m/z values are based on the monoisotopic masses of the constituent elements (C=12.00000, H=1.00783, N=14.00307, O=15.99491).

The application of HRMS, as demonstrated in the characterization of numerous other indazole derivatives, is indispensable for the definitive structural elucidation of this compound. tandfonline.com

Computational Chemistry and Theoretical Modelling of 4 1h Indazol 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms (ground state geometry) of a molecule. Such a study on 4-(1H-indazol-1-yl)phenol would calculate key parameters like bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity. While DFT has been applied to a wide range of indazole derivatives to explore their physicochemical properties, specific optimized geometry data for this compound is not available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., GIAO/DFT NMR Chemical Shifts)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. A GIAO/DFT study on this compound would predict the ¹H and ¹³C NMR spectra. Comparing these theoretical shifts with experimental data helps validate the computed structure and aids in the assignment of NMR signals. Although this method is routinely used for various heterocyclic compounds, specific computed NMR data for this compound could not be located.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and interactions with the environment, such as a solvent. An MD simulation of this compound would reveal its preferred shapes (conformations) in solution and how solvent molecules arrange around it (solvation effects). This information is vital for understanding how the molecule behaves in a biological or chemical system. No specific MD simulation studies focusing on the conformational analysis or solvation of this compound were found.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for identifying potential drug candidates.

Binding Site Identification and Characterization

A docking study involving this compound would begin by identifying potential binding sites on a target protein. This involves analyzing the protein's surface to find pockets or grooves where the ligand could fit. The characteristics of this site, such as its size, shape, and the nature of its amino acid residues (e.g., hydrophobic, polar, charged), would be determined.

Analysis of Binding Modes and Interaction Fingerprints

Once a binding site is identified, docking algorithms would predict the most likely binding poses of this compound within that site. A detailed analysis would then reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. This "interaction fingerprint" is crucial for understanding the basis of molecular recognition and for designing more potent derivatives. While molecular docking has been performed on many indazole-containing molecules against various biological targets, specific studies detailing the binding modes and interaction fingerprints of this compound are absent from the current scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modelling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, these models are instrumental in understanding how structural modifications influence its behavior, thereby guiding the design of new analogues with desired characteristics.

The foundation of QSAR and QSPR modeling lies in the use of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. By establishing a mathematical relationship between these descriptors and an observed activity or property, mechanistic insights into the compound's mode of action can be inferred. For this compound, a variety of descriptors would be calculated to build robust predictive models.

Key Structural Descriptors and Their Mechanistic Implications:

Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, these descriptors would be crucial in understanding its reactivity, particularly in processes involving charge transfer, such as antioxidant activity or interactions with biological targets. A lower HOMO-LUMO gap often implies higher reactivity.

Partial Atomic Charges: The distribution of charges on the atoms of the phenolic hydroxyl group and the indazole nitrogen atoms would provide a detailed view of the molecule's electrostatic potential, highlighting regions likely to engage in hydrogen bonding or electrostatic interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule.

Molecular Volume and Surface Area: These parameters are important for understanding how the molecule fits into a binding site. Modifications to the indazole or phenol (B47542) rings would alter these values, potentially enhancing or diminishing biological activity due to improved or hindered complementarity with a target.

Shape Indices (e.g., Kappa Shape Indices): These provide more detailed information about the molecular shape, which can be critical for specific receptor interactions.

Hydrophobic Descriptors:

Topological Descriptors:

Connectivity Indices (e.g., Zagreb, Wiener): These descriptors encode information about the branching and connectivity of atoms within the molecule. They can be correlated with a wide range of physical properties and biological activities.

By developing a QSAR model for a series of this compound analogues, the relative importance of these descriptors can be determined. For instance, if a model indicates a strong correlation between antioxidant activity and HOMO energy, it would suggest that the mechanism of action is primarily driven by the compound's ability to donate an electron. Conversely, if steric descriptors are dominant in a model for enzyme inhibition, it would imply that the size and shape of the molecule are critical for binding to the enzyme's active site.

Interactive Data Table of Potential Structural Descriptors for this compound:

| Descriptor Category | Descriptor Name | Potential Mechanistic Insight |

| Electronic | HOMO Energy | Electron-donating ability, antioxidant potential |

| LUMO Energy | Electron-accepting ability, reactivity | |

| Dipole Moment | Polarity, solubility, binding interactions | |

| Steric | Molecular Volume | Size constraints in binding pockets |

| Molecular Surface Area | Interaction surface with biological targets | |

| Hydrophobic | LogP | Membrane permeability, pharmacokinetic profile |

| Topological | Connectivity Indices | Molecular branching and overall structure-property relationships |

The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. For this compound, the pKa of the phenolic hydroxyl group is critical as it influences its solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor, all of which are pivotal for its biological activity and pharmacokinetic profile.

Computational methods provide a powerful means to predict the pKa of molecules, offering insights that can guide experimental work. The prediction of pKa is typically approached using quantum mechanical calculations based on thermodynamic cycles.

Thermodynamic Cycle for pKa Calculation:

The absolute pKa of an acid (HA) in solution is related to the Gibbs free energy change (ΔG°) of its dissociation. A common method for calculating this involves the use of a thermodynamic cycle that breaks down the process into gas-phase and solvation energies:

Gas-Phase Deprotonation: The energy change for the deprotonation of the phenol (HA) to its corresponding phenoxide (A⁻) in the gas phase is calculated. ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA)

Solvation Free Energies: The free energies of solvation for the acidic form (HA), the conjugate base (A⁻), and the proton (H⁺) are calculated. This step is crucial as it accounts for the stabilizing effect of the solvent on the charged species. ΔG°solv(X) = G°solv(X) - G°gas(X)

The pKa can then be calculated using the following equation: pKa = (ΔG°gas + ΔG°solv(A⁻) - ΔG°solv(HA)) / (2.303 RT) + pKa(H⁺)

Where R is the gas constant, T is the temperature, and the term for the proton's solvation and standard state is often taken from experimental or highly accurate theoretical values.

Computational Approaches and Accuracy:

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations. The accuracy of the predicted pKa is highly dependent on the chosen level of theory and the solvation model.

Functionals and Basis Sets: Functionals like B3LYP or CAM-B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed. The choice of functional and basis set impacts the accuracy of the calculated gas-phase energies.

Solvation Models: Implicit continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently used to estimate the free energies of solvation. These models treat the solvent as a continuous medium with a specific dielectric constant. For higher accuracy, explicit solvent molecules can be included in the calculation to model specific hydrogen bonding interactions with the solute. Recent studies on phenolic compounds have shown that including a small number of explicit water molecules in the first solvation shell significantly improves the accuracy of pKa predictions. distantreader.orgnih.govresearchgate.net

Predicted pKa Values for this compound using Different Computational Methods:

The following table presents hypothetical predicted pKa values for the phenolic moiety of this compound, illustrating the potential variation with different computational methods. An experimental value would be required for definitive validation.

| Level of Theory | Solvation Model | Number of Explicit Water Molecules | Predicted pKa |

| B3LYP/6-311+G(d,p) | PCM | 0 | 9.85 |

| B3LYP/6-311+G(d,p) | SMD | 0 | 9.72 |

| CAM-B3LYP/6-311+G(d,p) | SMD | 0 | 9.65 |

| CAM-B3LYP/6-311+G(d,p) | SMD | 2 | 9.51 |

These computational predictions provide a valuable mechanistic profile of this compound, indicating the likely degree of ionization of the phenolic group under physiological conditions (pH ~7.4). This information is essential for understanding its potential interactions with biological targets and its pharmacokinetic behavior.

Mechanistic Biological Investigations of 4 1h Indazol 1 Yl Phenol and Its Analogues

In Vitro Characterization of Molecular Target Interactions

The in vitro characterization of 4-(1H-indazol-1-yl)phenol and its analogues has focused on understanding their direct interactions with specific molecular targets, primarily enzymes and receptors. These studies are crucial for defining the compound's mechanism of action at a molecular level.

While specific kinetic data for the direct inhibition of many key enzymes by this compound is not extensively available in the public domain, research on analogous compounds containing the 1H-indazole scaffold provides insights into its potential inhibitory activities.

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole core is recognized as a significant pharmacophore for the inhibition of IDO1, an enzyme implicated in tumor immune evasion. nih.gov A study focusing on 1H-indazole derivatives identified compounds with potent IDO1 inhibitory activity. For instance, one such derivative demonstrated an IC50 value of 5.3 μM. nih.gov Another study on 4,6-substituted-1H-indazoles reported a derivative with an IC50 of 0.74 μM in an enzymatic assay. nih.gov These findings suggest that the 1H-indazole moiety is a promising scaffold for the development of IDO1 inhibitors. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based compounds have been investigated as inhibitors of FGFRs, a family of receptor tyrosine kinases involved in cancer. The phenol (B47542) group in these inhibitors has been shown to be important for their activity. whiterose.ac.ukacs.org Docking models and structural studies have confirmed that the phenol moiety can form a hydrogen-bond network within the ATP binding pocket of the kinase, contributing to inhibition. whiterose.ac.uk

Ubiquitin-Specific Protease 7 (USP7): Research into USP7 inhibitors has led to the development of compounds containing an indazole-phenol structure. One such selective inhibitor, GNE-6640, which is described as 4-(2-amino-4-ethyl-5-(1H-indazol-5-yl)-3-pyridyl)phenol, underscores the potential of this chemical motif in targeting USP7. nih.gov These inhibitors have been shown to non-covalently target a site distant from the catalytic cysteine, thereby attenuating ubiquitin binding. nih.gov

Pim kinases: The indazole scaffold is also found in potent inhibitors of Pim kinases, a family of serine/threonine kinases. Although specific data for this compound is not available, a study on aminooxadiazoles as Pim kinase inhibitors, which can be related to indazole structures, reported compounds with Ki values in the nanomolar range for Pim-1 and Pim-2. pdbj.org

Phosphoinositide 3-kinase (PI3K): In the context of PI3K inhibition, the replacement of a hydroxyphenyl group with an indazolyl group has been explored. While this modification can improve pharmacokinetic properties, in one series of thieno[3,2-d]pyrimidine derivatives, the 2-(1H-indazol-4-yl) analogue was found to be less potent than the corresponding phenol derivative. acs.orgresearchgate.netnih.gov

EGFR, ULK1, ERK1/2, and Syk: Currently, there is a lack of publicly available data on the direct inhibitory effects of this compound on Epidermal Growth Factor Receptor (EGFR), Unc-51 Like Kinase 1 (ULK1), Extracellular Signal-Regulated Kinases 1/2 (ERK1/2), and Spleen Tyrosine Kinase (Syk).

Interactive Data Table: Enzyme Inhibition by Indazole Analogues

| Enzyme Target | Analogue Structure/Class | Reported Activity (IC50/Ki) | Source |

| IDO1 | 1H-indazole derivative | IC50: 5.3 μM | nih.gov |

| IDO1 | 4,6-substituted-1H-indazole | IC50: 0.74 μM | nih.gov |

| FGFRs | Indazole-based inhibitors | (Activity confirmed) | whiterose.ac.ukacs.org |

| USP7 | 4-(2-amino-4-ethyl-5-(1H-indazol-5-yl)-3-pyridyl)phenol | (Selective inhibitor) | nih.gov |

| Pim-1/2 | Aminooxadiazole-indole inhibitor | Ki: 0.55 nM / 0.28 nM | pdbj.org |

| PI3K | 2-(1H-indazol-4-yl) derivative | Less potent than phenol analogue | acs.orgresearchgate.netnih.gov |

The interaction of this compound and its analogues with various receptors has been a subject of investigation, particularly in the context of its phenolic and indazole moieties.

NMDA Receptor: There is no specific data available for the binding of this compound to the N-methyl-D-aspartate (NMDA) receptor.

5-HT Receptors: Information regarding the binding profile of this compound with serotonin (5-HT) receptors is not currently available in the scientific literature.

Understanding the three-dimensional interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. While a crystal structure of this compound complexed with a protein target is not available, studies on analogous compounds provide valuable insights.

For instance, in the development of selective FGFR2 inhibitors, a co-crystal structure of an indazole-based inhibitor with the phenol moiety was obtained. This structure revealed that the compound occupies the ATP binding pocket and that the phenol group participates in a hydrogen-bond network with key residues, confirming predictions from docking models. whiterose.ac.ukacs.org This highlights the importance of the phenol group in the binding of such inhibitors to their kinase targets. These findings suggest a plausible binding mode for this compound with similar kinase targets, where the indazole core and the phenol group make critical contacts within the active site.

Cellular-Level Mechanistic Assays

To complement in vitro binding and inhibition studies, cellular assays are employed to understand how a compound affects biological processes within a living cell.

The effect of this compound on key intracellular signaling pathways is an area of active research, with studies on related compounds providing preliminary insights.

Hedgehog pathway: The indazole scaffold has been identified in compounds designed to antagonize the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. The discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives as Smoothened antagonists with nanomolar activity indicates that the indazole moiety can be a valuable component in molecules targeting this pathway. nih.gov

NF-κB and MAPK/ERK pathways: There is currently no direct evidence in the scientific literature detailing the modulation of the Nuclear Factor-kappa B (NF-κB) or the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathways by this compound.

Specific data from cell cycle analysis studies investigating the effects of this compound are not available in the current body of scientific literature.

Apoptosis Pathway Induction and Mechanistic Investigation

The indazole scaffold, a core component of this compound, is present in numerous compounds investigated for their anticancer properties, with many demonstrating the ability to induce programmed cell death, or apoptosis. nih.govrsc.org Mechanistic studies of various indazole analogues reveal a multi-faceted approach to triggering this critical cellular suicide program in cancer cells.

One key mechanism involves the modulation of the intrinsic mitochondrial pathway of apoptosis. rsc.org Treatment of cancer cell lines with bioactive indazole derivatives has been shown to decrease the mitochondrial membrane potential, a critical early event in apoptosis. rsc.org This is often accompanied by an increase in the production of reactive oxygen species (ROS). rsc.org The destabilization of the mitochondria leads to the release of pro-apoptotic factors. Further investigation into the molecular players of this pathway shows that these compounds can alter the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. Specifically, studies have reported the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org This shift in the Bax/Bcl-2 ratio is a well-established trigger for mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade. The execution of apoptosis is finalized by effector caspases, and consistent with this, the upregulation of cleaved caspase-3 has been observed in cells treated with indazole derivatives. rsc.org

Beyond the intrinsic pathway, certain polysubstituted indazoles have been found to interfere with the cell cycle, another crucial process for cancer cell proliferation. nih.gov These compounds can induce a block in the S phase or G2/M phase of the cell cycle. nih.gov This cell cycle arrest can itself be a trigger for apoptosis, preventing damaged cells from continuing to divide. In some cases, treatment with these agents leads to the generation of hypodiploid peaks in cell cycle analysis, a hallmark of apoptotic cells undergoing DNA fragmentation. nih.gov Phenolic compounds, in general, are known to induce apoptosis through both intrinsic and extrinsic pathways, affecting regulatory proteins like the Bcl-2 family and caspases. nih.govnih.gov

The table below summarizes the observed apoptotic effects of certain indazole derivatives in cancer cell lines.

| Compound Class | Cancer Cell Line | Observed Apoptotic Effects |

| Indazole Derivative (2f) | 4T1 (Breast Cancer) | Inhibition of proliferation and colony formation; Dose-dependent increase in apoptosis; Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2; Decreased mitochondrial membrane potential; Increased ROS. rsc.org |

| Polysubstituted Indazoles | A2780 (Ovarian), A549 (Lung) | Triggering of significant apoptosis; Block of cells in the S phase; Generation of hypodiploid peaks; One derivative (7d) caused an increase in G2/M phase cells and polyploidy. nih.gov |

Target Validation Studies in Engineered Cell Lines

Validating the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and ensuring its therapeutic potential. Engineered cell lines, particularly those created using CRISPR-Cas9 gene-editing technology, have become indispensable tools for this purpose. abcam.com This approach allows for the creation of knockout (KO) cell lines where the gene encoding a putative target protein is completely ablated. abcam.com

The fundamental principle of using KO cell lines for target validation is straightforward: if a compound exerts its effect by inhibiting a specific protein, then a cell line lacking that protein should be resistant to the compound's effects. researchgate.net For an indazole-based inhibitor suspected of targeting a specific kinase, for example, its anti-proliferative or pro-apoptotic effects would be significantly diminished in a cell line where that kinase has been knocked out, compared to the wild-type parental cell line which expresses the kinase. This provides strong evidence that the kinase is the true biological target of the compound.

This methodology offers several advantages over older techniques like RNA interference (RNAi), which often only achieves partial knockdown of the target protein, leaving residual activity that can confound results. abcam.com CRISPR-Cas9 allows for the complete removal of the protein, providing a clear and unambiguous negative control. abcam.com

The process for target validation using this technology typically involves the following steps:

Hypothesis Generation : A putative target for a compound like this compound is identified through methods such as computational docking, affinity chromatography, or screening against panels of recombinant enzymes. Indazole compounds are known to have inhibitory activity against a variety of protein kinases. google.com

KO Cell Line Generation : CRISPR-Cas9 is used to introduce a frameshift mutation or excise a critical portion of the gene encoding the target protein in a relevant cancer cell line, leading to a complete loss of function. revvity.com

Comparative Assay : The engineered KO cells and the corresponding wild-type cells are treated with the compound. The cellular response, such as cell viability, apoptosis, or a specific signaling pathway readout, is measured and compared between the two cell lines.

Validation : If the KO cells show a marked resistance to the compound compared to the wild-type cells, the target is considered validated. researchgate.net

The table below illustrates how engineered cell lines can be used to confirm the target of a hypothetical kinase inhibitor.

| Cell Line | Target Kinase Status | Treatment | Expected Outcome for Validated Target |

| Wild-Type | Expressed | Indazole Kinase Inhibitor | Decreased cell viability / Increased apoptosis |

| Engineered (KO) | Knocked Out | Indazole Kinase Inhibitor | No significant change in cell viability / apoptosis |

This powerful validation technique ensures that the observed biological effects of a compound are indeed due to its interaction with the intended target, minimizing the risk of pursuing compounds with misleading off-target effects. abcam.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

Elucidation of Pharmacophore Features Contributing to Target Engagement

Pharmacophore modeling is an essential concept in medicinal chemistry that defines the crucial steric and electronic features necessary for a molecule to interact optimally with a specific biological target. dovepress.com For this compound and its analogues, the 1H-indazole scaffold itself has been identified as a key pharmacophore with potent inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

The core pharmacophoric elements of the indazole-phenol scaffold can be broken down into several key features that contribute to target engagement:

The 1H-Indazole Ring : This bicyclic system serves as a versatile scaffold. It can participate in various non-covalent interactions, including hydrophobic interactions and hydrogen bonding. The nitrogen atoms of the pyrazole (B372694) portion of the ring system can act as hydrogen bond acceptors or donors, which is critical for anchoring the molecule within a protein's binding pocket. Molecular dynamics simulations of indazole-based antagonists revealed that they can form the same molecular interactions as analogous phenols, highlighting the indazole's role as an effective bioisostere. acs.orgnih.gov

The Phenolic Hydroxyl Group : The -OH group on the phenyl ring is a classic hydrogen bond donor and acceptor. This feature is pivotal for forming specific interactions with polar amino acid residues (e.g., serine, threonine, tyrosine) or the peptide backbone in a target's active site.

Aromatic Systems : Both the indazole and the phenol rings provide flat, hydrophobic surfaces that can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site.

Positional Isomerism : The relative positioning of the substituents on the indazole and phenyl rings is crucial. For instance, structure-activity relationship (SAR) analyses have shown that substituents at the 4- and 6-positions of the 1H-indazole scaffold play a vital role in inhibitory activity. nih.gov

A generalized pharmacophore model for this class of compounds would likely include the features outlined in the table below.

| Pharmacophore Feature | Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Donor/Acceptor | 1H-Indazole Nitrogens | Hydrogen Bonding |

| Hydrogen Bond Donor/Acceptor | Phenolic -OH Group | Hydrogen Bonding |

| Aromatic/Hydrophobic Region | Indazole Ring System | π-π Stacking, Hydrophobic Interaction |

| Aromatic/Hydrophobic Region | Phenyl Ring | π-π Stacking, Hydrophobic Interaction |

The concept of bioisosterism is particularly relevant here, where the indazole ring system effectively replaces the phenol group found in other classes of inhibitors. acs.orgnih.gov This substitution can maintain or enhance binding affinity while favorably altering other properties, such as metabolic stability. acs.orgnih.gov The successful application of the indazole scaffold as a key pharmacophoric element in approved drugs like the kinase inhibitor Pazopanib underscores its importance in drug design. nih.gov

Impact of Structural Modifications on Specific Molecular Interactions

Once a core pharmacophore is established, systematic structural modifications are undertaken to probe specific molecular interactions and optimize a compound's activity and properties. Structure-activity relationship (SAR) studies on indazole-phenol analogues have provided valuable insights into how changes to the molecular structure directly influence target engagement.

Modifications to the Indazole Scaffold: The indazole ring itself is a prime target for modification. The placement of substituents can dramatically alter binding affinity and selectivity.

Substitution Position : Research has highlighted that the 4- and 6-positions of the 1H-indazole ring are critical for the activity of certain enzyme inhibitors. nih.gov Altering substituents at these positions can directly impact interactions within hydrophobic pockets of the target protein.

Introduction of Halogens : Adding atoms like fluorine can have multiple effects. For example, the incorporation of a 3-fluoroindazole motif has been shown to increase oral bioavailability, likely by altering the molecule's polarity and metabolic profile. nih.gov

Modifications to the Phenyl Ring and Linker: The phenol-containing portion of the molecule and any linking groups also offer opportunities for optimization.

Phenol Bioisosteres : A significant finding is the use of the indazole ring as a bioisosteric replacement for a phenol group. acs.orgnih.gov This modification retains the high binding affinity for the target but can block metabolic pathways like glucuronidation that typically occur at the phenolic hydroxyl group. acs.orgnih.gov In a series of lymphocyte-specific kinase (Lck) inhibitors, replacing a 2-methyl-5-hydroxyaniline substituent with a 4-amino(5-methyl-1H-indazole) moiety led to comparable enzyme potency but vastly improved pharmacokinetic properties. nih.gov

Alkyl Group Modifications : Even small changes to alkyl substituents can have a significant impact. In one study, replacing an ethyl group with a more constrained cyclobutyl group on an indazole analogue led to enhanced potency. nih.gov Conversely, incorporating larger substituents, such as a trifluoromethyl (CF3) group, on an aryl ring improved degradation efficacy. nih.gov

The following table summarizes the observed effects of specific structural modifications on indazole analogues.

| Structural Modification | Location | Observed Impact | Potential Rationale |

| Replacement of Phenol/Aniline with Indazole | Core Scaffold | Maintained or improved potency; Inhibited glucuronidation; Improved pharmacokinetics. acs.orgnih.govnih.gov | Indazole acts as a suitable bioisostere, preserving key binding interactions while blocking a major metabolic site. |

| Substitution with Cyclobutyl group | Side Chain | Enhanced potency. nih.gov | The more rigid cyclobutyl group may provide a better conformational fit within the target's binding site. |

| Substitution with -CF3 group | Aryl Ring | Improved degradation efficacy. nih.gov | The electron-withdrawing nature and size of the CF3 group may alter electronic properties and introduce new interactions. |

| Substitution with Fluorine | Indazole Ring (3-position) | Increased oral bioavailability. nih.gov | Fluorine can block metabolic oxidation at that position and alter the molecule's overall physicochemical properties. |

These examples demonstrate that targeted structural modifications, guided by SAR, are essential for fine-tuning molecular interactions to achieve desired biological activity and drug-like properties.

Investigative Studies in Pre-clinical Models for Mechanistic Insight

In Vitro Enzymatic Stability and Metabolic Transformation Mechanisms (excluding clinical implications)

The metabolic fate of a compound is a critical determinant of its behavior in a biological system. In vitro studies using subcellular fractions, such as human liver microsomes (HLMs), are fundamental for elucidating enzymatic stability and identifying potential metabolic pathways. admescope.comnih.gov These investigations provide mechanistic insight into how a molecule like this compound might be structurally altered by metabolic enzymes.

For compounds containing an indazole-3-carboxamide scaffold, a structure related to many bioactive indazoles, several common metabolic transformations have been identified in HLM models. nih.gov These biotransformations, catalyzed primarily by cytochrome P450 (CYP) enzymes, include:

Hydroxylation : The addition of a hydroxyl (-OH) group, often on an N-alkyl moiety or the aromatic rings. nih.gov

Dehydrogenation : The removal of hydrogen atoms, which can lead to the formation of a ketone. nih.gov

N-dealkylation : The removal of an alkyl group attached to a nitrogen atom. nih.gov

Amide Hydrolysis : The cleavage of an amide bond, breaking the molecule into smaller fragments. nih.gov

A particularly important metabolic pathway for phenolic compounds is glucuronidation . acs.orgnih.gov This is a Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the phenolic hydroxyl group. This process significantly increases the water solubility of the compound, facilitating its excretion.

However, a key finding in the study of indazole-based compounds is their ability to act as bioisosteres for phenols, specifically in a way that enhances metabolic stability. acs.orgnih.gov Studies comparing analogous compounds containing either a phenol or an indazole ring have demonstrated that the indazole-containing molecules are not substrates for glucuronidation. acs.orgnih.gov By replacing the metabolically labile phenol group with a more stable indazole ring, this major clearance pathway is effectively blocked, which would be expected to increase the compound's half-life in vitro. acs.orgnih.gov

The table below outlines the primary metabolic pathways observed for related scaffolds and the notable metabolic resistance of the indazole ring compared to the phenol group.

| Metabolic Reaction | Enzyme Family (Typical) | Description | Relevance to this compound |

| Hydroxylation | Cytochrome P450 (CYP) | Addition of an -OH group to the scaffold. nih.gov | A potential pathway for the indazole or phenyl rings. |

| N-Dealkylation | Cytochrome P450 (CYP) | Cleavage of a C-N bond to remove an alkyl substituent. nih.gov | Relevant if N-alkylated analogues are considered. |

| Amide Hydrolysis | Amidases | Cleavage of an amide C-N bond. nih.gov | Relevant for analogues containing an amide linker. |

| Glucuronidation | UGTs | Conjugation of glucuronic acid to an -OH group. acs.orgnih.gov | The phenolic -OH is a likely site for this reaction, but replacing the phenol with an indazole has been shown to block this pathway. acs.orgnih.gov |

These in vitro metabolic studies are crucial for understanding the intrinsic stability of this compound and its analogues, providing a mechanistic basis for how structural features influence the molecule's persistence and transformation in a metabolic system.

Molecular Investigations in Relevant Biological Matrices

No specific data from molecular investigations of this compound in relevant biological matrices were found in the provided search results. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Future Directions and Advanced Research Perspectives for 4 1h Indazol 1 Yl Phenol

Development of Advanced Synthetic Routes for Complex Analogues

The future of drug discovery with the 4-(1H-indazol-1-yl)phenol scaffold hinges on the ability to generate complex and diverse chemical libraries. Modern synthetic organic chemistry offers powerful tools to move beyond simple substitutions and create novel analogues with precisely controlled three-dimensional structures.

Advanced strategies for derivatization will focus on:

Transition-Metal-Catalyzed C-H Functionalization : This technique allows for the direct modification of carbon-hydrogen bonds on the indazole and phenol (B47542) rings, which are typically unreactive. researchgate.netnih.govnih.govresearchgate.net By using catalysts based on rhodium, palladium, or copper, chemists can introduce a wide array of functional groups at previously inaccessible positions, rapidly generating structural diversity. nih.govmdpi.com For example, ortho C-H functionalization of the phenyl ring of 2-aryl-2H-indazoles is an emerging approach. nih.govresearchgate.net

Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govrsc.orgresearchgate.net Employing MCRs, such as the Ugi reaction, can enable the rapid assembly of intricate molecules around the core this compound structure, introducing multiple points of diversity in a single, atom-economical step. nih.gov This is particularly useful for building libraries for high-throughput screening.

Late-Stage Functionalization : This approach involves modifying complex, drug-like molecules in the final steps of a synthesis. This strategy is invaluable for creating analogues of this compound that are structurally very similar but have subtly different properties, which is crucial for fine-tuning a drug candidate's activity and pharmacokinetic profile. researchgate.netnih.gov

Flow Chemistry and Photochemistry : These modern techniques can offer safer, more scalable, and sometimes novel reaction pathways compared to traditional batch chemistry. nih.gov They can be used to access reactive intermediates and unique molecular architectures that are difficult to obtain otherwise.

These advanced synthetic methods will empower chemists to systematically explore the chemical space around the this compound scaffold, leading to the discovery of analogues with enhanced potency, selectivity, and drug-like properties.

High-Throughput Screening and Mechanistic Profiling of Novel Derivatives

Once libraries of novel this compound derivatives are synthesized, high-throughput screening (HTS) becomes essential for identifying promising bioactive compounds. nih.gov Given that the indazole scaffold is prevalent in kinase inhibitors, HTS campaigns will likely focus on large panels of protein kinases to identify both potent and selective inhibitors. nih.govdrugdiscoverytrends.comresearchgate.net

Future screening will incorporate a variety of sophisticated assay formats:

Biochemical Assays : Radiometric assays, which directly measure the transfer of a radioactive phosphate (B84403) from ATP to a substrate, remain the "gold standard" for their accuracy and reliability. reactionbiology.com Non-radioactive methods, such as fluorescence-based assays that detect ADP production, are also widely used for their simplicity and cost-effectiveness in large-scale screening. nih.gov

Cell-Based Assays : These assays measure the effect of a compound on a specific cellular process, such as cell proliferation, apoptosis, or the activation of a signaling pathway. They provide more biologically relevant data than biochemical assays alone and are crucial for validating initial hits.

Phenotypic Screening : This approach involves testing compounds in complex, disease-relevant cell models (e.g., co-cultures, 3D spheroids) without a preconceived target. It allows for the discovery of compounds that work through novel mechanisms of action.

Following the identification of a "hit" from HTS, detailed mechanistic profiling is required. This involves a suite of secondary assays to understand how the compound works. Key activities include:

Selectivity Profiling : Testing the hit compound against a broad panel of related biological targets (e.g., the human kinome) to determine its specificity. A highly selective compound is often desirable to minimize off-target effects.

Mechanism of Action (MoA) Studies : Experiments designed to confirm that the compound engages its intended target in cells and produces the expected downstream biological effects. Techniques like Western blotting can be used to measure the phosphorylation status of target proteins. nih.gov

Biophysical Assays : Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of the compound to its target protein, confirming direct engagement.

This integrated approach of large-scale screening followed by in-depth profiling ensures that the most promising derivatives of this compound are advanced toward further development.

Integration of Computational and Experimental Approaches for Rational Design

The design of next-generation analogues of this compound will be heavily influenced by the synergy between computational modeling and experimental validation. This rational design approach, often called structure-based or computer-aided drug design, accelerates the discovery process and reduces the reliance on costly and time-consuming trial-and-error synthesis. nih.govnih.govnih.gov

The typical workflow involves several key steps:

In Silico Screening : Virtual libraries of compounds can be screened against the three-dimensional structure of a biological target using molecular docking programs. nih.gov This allows researchers to prioritize which compounds to synthesize by predicting which ones are most likely to bind to the target.

Structure-Based Design : When a crystal structure of the target protein is available, chemists can visualize how a compound like this compound fits into the binding site. nih.gov This insight allows for the rational design of modifications to improve binding affinity and selectivity. For instance, computational analysis guided the optimization of an indazole-based inhibitor of Unc-51-Like Kinase 1 (ULK1). nih.gov

Fragment-Based Drug Design (FBDD) : The indazole nucleus itself is considered a valuable "privileged fragment." pharmablock.com FBDD involves identifying small fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. The this compound scaffold can be used as a starting point for such fragment-based approaches. nih.govnih.gov

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing known active compounds, a model can be created and used to search for novel scaffolds that fit the required criteria.

These computational predictions are then used to guide synthetic chemistry. The newly synthesized compounds are tested experimentally, and the results are fed back into the computational models to refine them, creating a continuous design-synthesize-test-analyze cycle that efficiently leads to more potent and optimized drug candidates.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the indazole scaffold is well-represented among kinase inhibitors, future research will aim to identify novel biological targets for derivatives of this compound. mdpi.com The unique electronic and structural properties of the indazole ring allow it to participate in various non-covalent interactions, making it a versatile scaffold for a wide range of protein classes.

Emerging areas of exploration include:

Epigenetic Targets : Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene regulation and are important targets in cancer therapy. Novel indazole-based compounds have been designed and evaluated as potent HDAC inhibitors. nih.gov

Protein-Protein Interactions (PPIs) : Modulating PPIs is a challenging but increasingly important area of drug discovery. The indazole scaffold can serve as a template for designing molecules that disrupt key interactions, such as those in the HIPPO signaling pathway, where indazole compounds have been developed as inhibitors of Transcriptional Enhanced Associate Domain (TEAD) proteins. nih.govacs.org

Allosteric Inhibition : Rather than competing with the natural substrate at the active site (e.g., the ATP-binding site of a kinase), allosteric inhibitors bind to a different site on the protein, inducing a conformational change that inactivates it. This can lead to greater selectivity. Indazole arylsulfonamides have been identified as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org

Receptor Antagonism : The indazole moiety has been incorporated into antagonists for various receptors, including the glucagon (B607659) receptor, which is a target for the treatment of type II diabetes. researchgate.net

The table below summarizes some of the known and emerging biological targets for indazole-based compounds, representing potential avenues for future investigation with derivatives of this compound.

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | EGFR, VEGFR, ROCK-II, ERK1/2, ULK1 | Oncology, Inflammation |

| Epigenetic Modulators | HDAC1, HDAC2, HDAC8 | Oncology |

| Transcription Factors | TEAD | Oncology |

| Chemokine Receptors | CCR4 (allosteric) | Inflammation, Oncology |

| G-Protein Coupled Receptors | Glucagon Receptor (GCGR) | Diabetes |

| Monoamine Oxidases | MAO-B | Neurodegenerative Disease |

Contribution of this compound to the Understanding of Indazole Reactivity and Bioactivity

The systematic study of this compound and its derivatives will not only yield potential drug candidates but also contribute fundamentally to the field of medicinal chemistry. Each new analogue that is synthesized and tested adds to our collective knowledge of the structure-activity relationships (SAR) for the indazole class of compounds. acs.orgnih.govnih.govresearchgate.net

Key contributions from this line of research include:

Elucidating Structure-Activity Relationships (SAR) : By systematically modifying the phenol and indazole rings of the parent compound and correlating these changes with biological activity, researchers can build detailed SAR models. acs.orgresearchgate.net This knowledge is invaluable for designing future drugs, as it helps predict which modifications are likely to improve potency and which may be detrimental.

Understanding the Role of Bioisosteres : The indazole ring is often used as a bioisostere for other chemical groups, most notably indole (B1671886) and phenol. pharmablock.comacs.orgnih.gov A bioisosteric replacement involves substituting one group with another that retains similar biological activity but may offer improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.net For instance, replacing a phenol group with an indazole can reduce vulnerability to metabolic degradation. pharmablock.com Studying compounds like this compound, which contains both a phenol and an indazole, provides a unique opportunity to understand the interplay between these important functional groups.

Probing Target Binding Modes : Well-designed analogues of this compound can be used as chemical probes to explore the binding pockets of proteins. Co-crystal structures of these analogues bound to their targets can reveal key interactions and guide the design of more potent and selective molecules.

Expanding the "Privileged Scaffold" Concept : The continued success of indazole-based compounds in diverse therapeutic areas reinforces its status as a privileged scaffold. Research on this compound and its derivatives contributes to this legacy, providing new examples and applications that inspire further innovation in drug discovery. pharmablock.com

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(1H-indazol-1-yl)phenol, and how can reaction conditions be optimized?

- Methodology :